

# 6-Methylantranilic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Methylantranilic acid

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## Abstract

**6-Methylantranilic acid**, a derivative of anthranilic acid, serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, key chemical properties, and detailed experimental protocols for its synthesis and characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

## Introduction

**6-Methylantranilic acid**, systematically known as 2-amino-6-methylbenzoic acid, is an aromatic amino acid. Its structure, featuring a carboxylic acid and an amino group ortho to a methyl group on a benzene ring, makes it a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.<sup>[1]</sup> The strategic placement of the methyl group influences the molecule's reactivity and imparts specific properties to its derivatives.

## Discovery and Historical Context

The history of **6-methylantranilic acid** is intrinsically linked to the discovery and exploration of its parent compound, anthranilic acid. Anthranilic acid was first isolated in 1841 by Carl Julius

Fritzsche through the degradation of indigo dye.[2] This discovery paved the way for the investigation of a new class of aromatic compounds. While the exact date of the first synthesis of **6-methylantranilic acid** is not well-documented, its development is a part of the broader expansion of synthetic organic chemistry in the late 19th and early 20th centuries, which saw the systematic derivatization of fundamental aromatic structures. The synthesis of various substituted anthranilic acids became crucial for the burgeoning dye and pharmaceutical industries.[3][4][5]

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **6-methylantranilic acid** is essential for its application in synthesis and drug design.

### General Properties

Property	Value	Reference
Chemical Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[6][7][8]
Molecular Weight	151.16 g/mol	[6][7]
Appearance	Off-white to beige powder	[1]
Melting Point	128-130 °C (decomposes)	
Purity	≥ 98%	

### Solubility

Solvent	Solubility	Reference
Water	Slightly soluble	
Organic Solvents	Soluble	

### Acidity

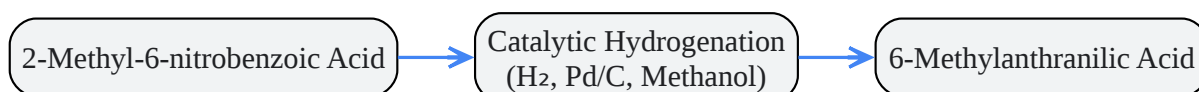
Parameter	Value	Reference
pKa (Carboxylic Acid)	2.71	
pKa (Amino Group)	4.62	

# Synthesis of 6-Methylantranilic Acid

The most common and established method for the synthesis of **6-methylantranilic acid** is the reduction of 2-methyl-6-nitrobenzoic acid.[6]

## Synthetic Pathway

The synthesis involves the catalytic hydrogenation of the nitro group to an amino group.



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Synthetic pathway for **6-Methylantranilic acid**.

## Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-methyl-6-nitrobenzoic acid to **6-methylantranilic acid** using palladium on carbon as a catalyst.

Materials:

- 2-methyl-6-nitrobenzoic acid
- Methanol
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Inert gas (e.g., Nitrogen or Argon)
- Filter aid (e.g., Celite)
- Standard laboratory glassware and hydrogenation apparatus

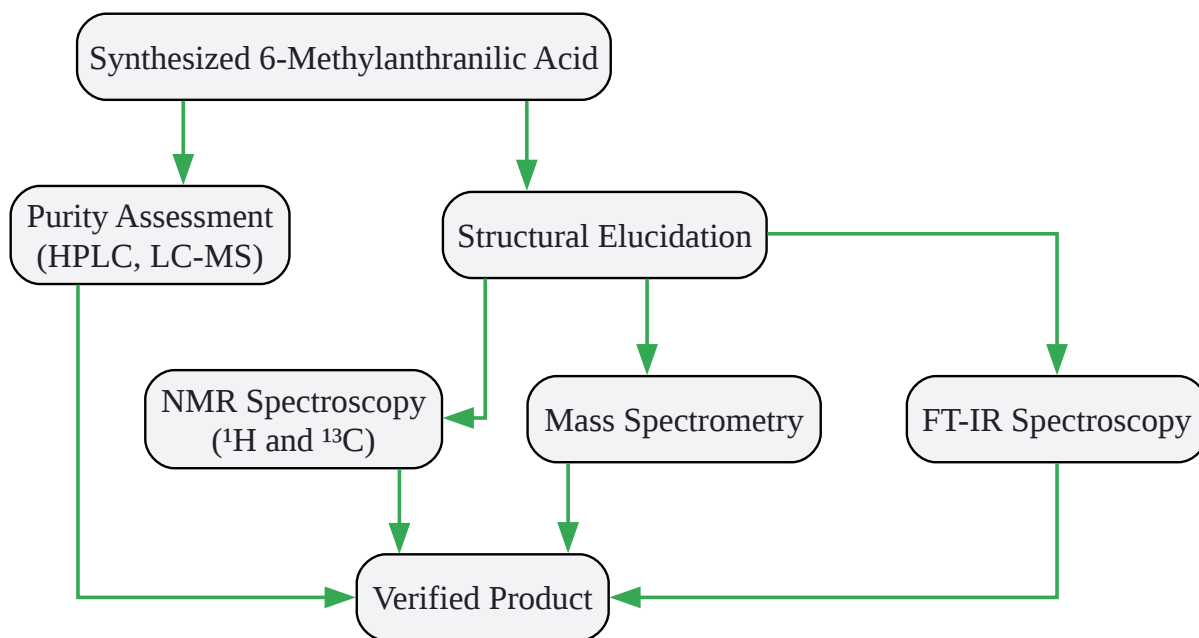
Procedure:

- In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.5 g, 8.29 mmol) in methanol (35 mL).[9]
- Carefully add the 10% Pd/C catalyst (150 mg) to the solution.[9]
- Seal the reaction vessel and purge it with an inert gas to remove any oxygen.
- Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture vigorously at room temperature.[9]
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- The reaction is typically complete when the starting material is no longer detected.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of methanol.
- Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the crude **6-methylantranilic acid**.[9]
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.

## Characterization

The identity and purity of the synthesized **6-methylantranilic acid** can be confirmed through various analytical techniques.

## Characterization Workflow



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Workflow for the characterization of **6-Methylantranilic acid**.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **6-methylantranilic acid** based on its structure and data from similar compounds.

### <sup>1</sup>H NMR Spectroscopy (Expected Chemical Shifts)

Protons	Chemical Shift (δ, ppm)	Multiplicity
Aromatic CH	6.5 - 7.5	m
NH <sub>2</sub>	4.0 - 5.0	br s
CH <sub>3</sub>	~2.3	s
COOH	10.0 - 12.0	br s

### <sup>13</sup>C NMR Spectroscopy (Expected Chemical Shifts)

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	168 - 172
Aromatic C-NH <sub>2</sub>	148 - 152
Aromatic C-CH <sub>3</sub>	135 - 140
Aromatic CH	110 - 135
Aromatic C-COOH	110 - 115
CH <sub>3</sub>	~20

### Mass Spectrometry

Ion	m/z (calculated)	m/z (observed)
[M+H] <sup>+</sup>	152.0657	152

### FT-IR Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H Stretch (amine)	3300 - 3500
O-H Stretch (carboxylic acid)	2500 - 3300 (broad)
C=O Stretch (carboxylic acid)	1680 - 1710
C=C Stretch (aromatic)	1450 - 1600

## Applications in Research and Development

**6-Methylantranic acid** is a valuable starting material in the synthesis of various target molecules in the pharmaceutical and chemical industries. Its derivatives have been investigated for a range of biological activities. It serves as a key intermediate in the creation of more complex molecules, including potential therapeutic agents.<sup>[1]</sup>

## Conclusion

This technical guide has provided a detailed overview of **6-methylantranilic acid**, from its historical roots to its synthesis and characterization. The presented data and protocols are intended to be a valuable resource for scientists and researchers, facilitating its use in the laboratory and in the development of new chemical entities. The structured presentation of quantitative data and the visualization of key processes aim to enhance the practical application of this versatile chemical compound.

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- To cite this document: BenchChem. [6-Methylantranilic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198090#discovery-and-history-of-6-methylantranilic-acid]

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